Lipophilicity and TPSA Comparison
The lipophilicity (LogP) of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is -0.6781 . This is significantly lower (more hydrophilic) than common hydantoin derivatives like phenytoin (LogP ~2.5) and many N-alkylated pyrrolidine analogs, which typically have LogP > 1.0 [1]. Its TPSA of 61.44 Ų is also notably high for a molecule of this size, indicating strong hydrogen bonding potential . This combination of low LogP and high TPSA positions it in a distinct region of drug-like chemical space compared to more lipophilic analogs, favoring aqueous solubility and potentially reducing non-specific membrane binding [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.6781; TPSA = 61.44 Ų |
| Comparator Or Baseline | Phenytoin (LogP ~2.5); typical N-alkylated pyrrolidine analogs (LogP > 1.0) |
| Quantified Difference | LogP difference: >1.7 units (more hydrophilic) |
| Conditions | Computed values from vendor datasheet (Chemscene) and literature |
Why This Matters
For assay development, lower LogP reduces the risk of compound aggregation and non-specific binding, while high TPSA suggests better aqueous solubility, making it a preferred choice for high-concentration screening or in vivo formulation.
- [1] Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. Phenytoin LogP: 2.47. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
